2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

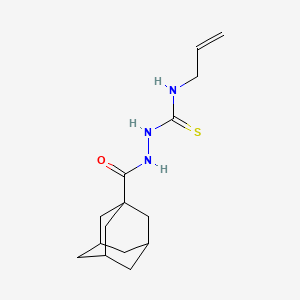

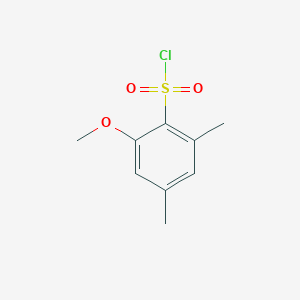

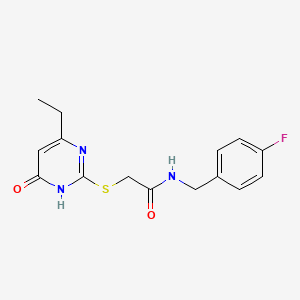

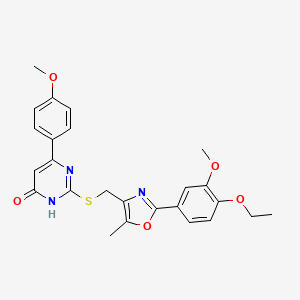

“2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO3S . It has a molecular weight of 234.7 . It is a solid substance under normal conditions .

Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The InChI code for “2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” is 1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The reactions of this compound likely involve attack on the carbon atoms of the aromatic ring . The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Of these, the most common type is electrophilic substitution .Physical And Chemical Properties Analysis

“2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” is a solid substance under normal conditions . It has a molecular weight of 234.7 . The InChI code for this compound is 1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3 .Applications De Recherche Scientifique

Organic Synthesis Reagent

“2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” is often used as a reagent in organic synthesis . It can participate in various chemical reactions, contributing to the formation of new compounds.

Sulfonation Reactions

This compound can be used in sulfonation reactions . Sulfonation is a process where a sulfur trioxide group is added to an organic molecule. This reaction is important in the production of dyes, pharmaceuticals, and surfactants.

Protection of Guanidine Groups

It can be used as a reagent for the protection of guanidine groups . Guanidine groups are found in many biological molecules, including proteins and nucleic acids. Protecting these groups during chemical reactions can prevent unwanted side reactions.

Protection of Tryptophan

This compound can also be used for the protection of tryptophan , an essential amino acid. This is important in peptide synthesis, where protecting groups are used to prevent certain parts of the molecule from reacting.

Coupling Reagent in Nucleotide Synthesis

It can be used as a coupling reagent in the synthesis of polynucleotides . This is crucial in the field of genetic engineering and drug development.

Preparation of Other Chemicals

“2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride” can be used in the preparation of other chemicals . Its unique structure makes it a valuable starting material in the synthesis of various other compounds.

Mécanisme D'action

Target of Action

The primary target of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The aromatic ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the benzene ring .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The electrophilic aromatic substitution reaction of benzene is a key biochemical pathway affected by 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile .

The downstream effects of this pathway include the formation of a variety of benzene derivatives, which can have diverse biological activities .

Pharmacokinetics

Like other sulfonyl chlorides, it is likely to be reactive and may require careful handling and storage to maintain its stability .

Result of Action

The result of the action of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride is the formation of substituted benzene derivatives . These derivatives can have a wide range of biological activities, depending on the nature of the substituent .

Action Environment

The action of 2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at room temperature to maintain its stability . The rate and outcome of its reactions can also be affected by the presence of other substances, such as bases, which can facilitate the removal of a proton from the benzenonium intermediate .

Safety and Hazards

Propriétés

IUPAC Name |

2-methoxy-4,6-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-6-4-7(2)9(14(10,11)12)8(5-6)13-3/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAHBECKCLILHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-dimethylbenzene-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/no-structure.png)

![N-(sec-butyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B3002359.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)

![2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid](/img/structure/B3002370.png)